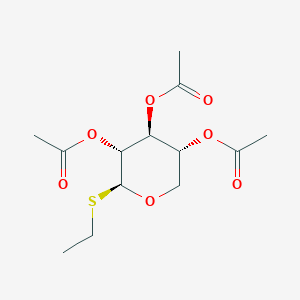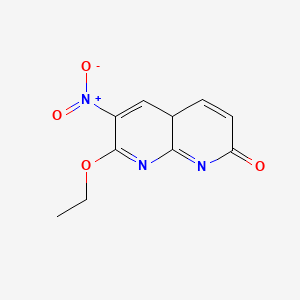
3-acetyl-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to the benzene ring and two methyl groups attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N,N-dimethylbenzamide typically involves the reaction of 3-acetylbenzoic acid with N,N-dimethylamine. One common method involves heating the carboxylic acid with N,N-dimethylacetamide in the presence of 1,1’-carbonyldiimidazole at temperatures around 160-165°C . This reaction yields the desired N,N-dimethylamide in good to excellent yields.
Industrial Production Methods
Industrial production methods for N,N-dimethylbenzamides often involve the use of acid chlorides. For example, benzoyl chloride can be heated with dimethylformamide (DMF) at 150°C for an extended period . This method is widely used due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-acetyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxylamine can be used for substitution reactions.
Major Products Formed
Oxidation: 3-acetylbenzoic acid.
Reduction: 3-acetyl-N,N-dimethylbenzylamine.
Substitution: 3-acetyl-N,N-dimethylbenzohydroxamic acid.
Applications De Recherche Scientifique
3-acetyl-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-acetyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N-dimethylbenzamide: Lacks the acetyl group present in 3-acetyl-N,N-dimethylbenzamide.
N-methylbenzamide: Contains only one methyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both an acetyl group and two methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity compared to other benzamide derivatives .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
3-acetyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-8(13)9-5-4-6-10(7-9)11(14)12(2)3/h4-7H,1-3H3 |
Clé InChI |
ZAUYJHXTZBLVKG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)
![6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole](/img/structure/B12337464.png)


![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)



![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)
